
Anisoperidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anisoperidone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily known for its role as an antipsychotic and anti-neuropsychiatric agent. The compound has been studied for its effectiveness in treating various neurological disorders, including Parkinson’s disease and Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anisoperidone involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Anisoperidone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Anisoperidone has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
作用机制
The mechanism of action of anisoperidone involves its interaction with various molecular targets in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By inhibiting these receptors, this compound can modulate neurotransmitter activity, leading to its therapeutic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .
相似化合物的比较
Anisoperidone is often compared with other antipsychotic and neuropsychiatric drugs. Some similar compounds include:
Risperidone: Like this compound, risperidone is a dopamine D2 and serotonin 5-HT2A receptor antagonist.
Lumateperone: This compound also targets dopamine and serotonin receptors but has a distinct chemical structure and pharmacological properties.
This compound’s uniqueness lies in its specific receptor binding profile and its potential for repurposing in the treatment of various neurological disorders .
属性
CAS 编号 |
3565-47-7 |
|---|---|
分子式 |
C22H25NO2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H25NO2/c1-25-21-11-9-20(10-12-21)22(24)8-5-15-23-16-13-19(14-17-23)18-6-3-2-4-7-18/h2-4,6-7,9-13H,5,8,14-17H2,1H3 |
InChI 键 |
PRKMKMJCQDPUKG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CCCN2CCC(=CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


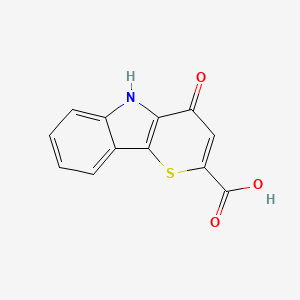
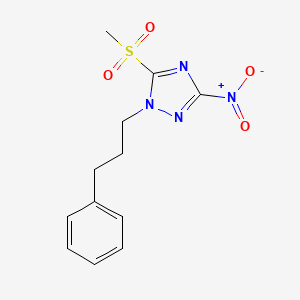

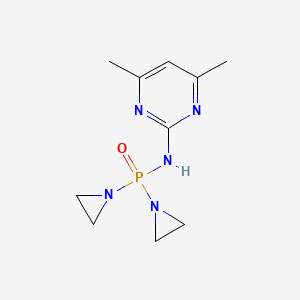
![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)
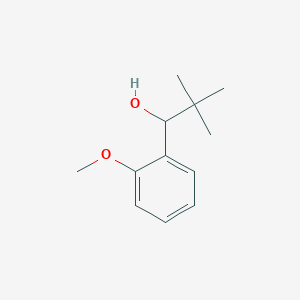
![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
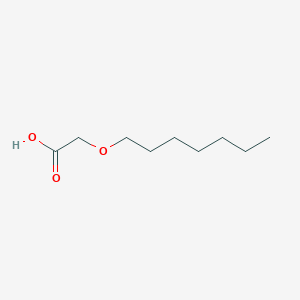
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
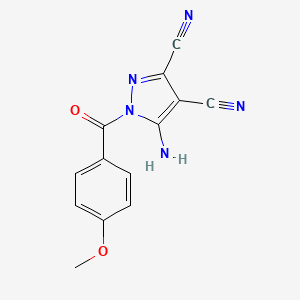
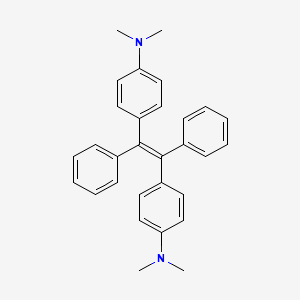
![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
